molecular formula C13H19NO2 B11268578 N-(4-methoxyphenyl)hexanamide

N-(4-methoxyphenyl)hexanamide

Cat. No.: B11268578
M. Wt: 221.29 g/mol
InChI Key: LHUGAZFBWIDNSJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)hexanamide is an organic compound with the molecular formula C13H19NO2 It is a derivative of hexanamide, where the amide nitrogen is substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)hexanamide typically involves the acylation of 4-methoxyaniline with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methoxyaniline+hexanoyl chlorideThis compound+HCl\text{4-methoxyaniline} + \text{hexanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methoxyaniline+hexanoyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)hexanamide.

    Reduction: The amide group can be reduced to an amine, yielding N-(4-methoxyphenyl)hexylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-(4-hydroxyphenyl)hexanamide.

    Reduction: N-(4-methoxyphenyl)hexylamine.

    Substitution: N-(4-halophenyl)hexanamide.

Scientific Research Applications

N-(4-methoxyphenyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

N-(4-methoxyphenyl)hexanamide can be compared with other similar compounds, such as:

    N-(4-hydroxyphenyl)hexanamide: Similar structure but with a hydroxyl group instead of a methoxy group. It may exhibit different reactivity and biological activity.

    N-(4-chlorophenyl)hexanamide: Contains a chlorine atom instead of a methoxy group, which can significantly alter its chemical properties and applications.

    N-(4-methylphenyl)hexanamide: The presence of a methyl group instead of a methoxy group can affect its solubility and reactivity.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the hexanamide scaffold .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)hexanamide

InChI

InChI=1S/C13H19NO2/c1-3-4-5-6-13(15)14-11-7-9-12(16-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,14,15)

InChI Key

LHUGAZFBWIDNSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)OC

Origin of Product

United States

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